molecular formula C11H10ClN3O2 B7891408 2-Chloro-N-(furan-2-ylmethyl)-6-methylpyrimidine-4-carboxamide

2-Chloro-N-(furan-2-ylmethyl)-6-methylpyrimidine-4-carboxamide

Cat. No.: B7891408
M. Wt: 251.67 g/mol
InChI Key: SYHULNXEUDHSKD-UHFFFAOYSA-N
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Description

2-Chloro-N-(furan-2-ylmethyl)-6-methylpyrimidine-4-carboxamide is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a furan ring, and a carboxamide group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(furan-2-ylmethyl)-6-methylpyrimidine-4-carboxamide typically involves the reaction of 2-chloro-6-methylpyrimidine-4-carboxylic acid with furan-2-ylmethanamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(furan-2-ylmethyl)-6-methylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction Reactions: The carboxamide group can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of N-substituted pyrimidine derivatives.

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of amine or alcohol derivatives.

Scientific Research Applications

2-Chloro-N-(furan-2-ylmethyl)-6-methylpyrimidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(furan-2-ylmethyl)-6-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the furan ring play crucial roles in binding to the active sites of these targets, leading to inhibition or activation of biological pathways. The carboxamide group enhances the compound’s stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
  • 2-Chloro-N-(furan-2-ylmethyl)-N-methylacetamide

Uniqueness

2-Chloro-N-(furan-2-ylmethyl)-6-methylpyrimidine-4-carboxamide is unique due to the presence of the pyrimidine ring, which imparts distinct electronic properties and enhances its potential as a pharmacophore. The combination of the chloro group, furan ring, and carboxamide group provides a versatile scaffold for further chemical modifications and applications in various fields.

Properties

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)-6-methylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-7-5-9(15-11(12)14-7)10(16)13-6-8-3-2-4-17-8/h2-5H,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHULNXEUDHSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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